(E)-2-(4-(but-2-enamido)phenyl)-2H-tetrazole-5-carboxamide
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Overview
Description
“(E)-2-(4-(but-2-enamido)phenyl)-2H-tetrazole-5-carboxamide” appears to be a complex organic compound. It contains a tetrazole ring, which is a five-membered ring with four nitrogen atoms and one carbon atom, and an amide group, which is a carbonyl group (C=O) attached to a nitrogen atom.
Synthesis Analysis
Without specific information, it’s difficult to provide a detailed synthesis analysis. However, tetrazole compounds are often synthesized through the reaction of azides with nitriles under certain conditions.Molecular Structure Analysis
The molecular structure would likely show the tetrazole ring, the phenyl ring, and the amide group. The “E” in the name suggests the presence of an alkene group (a carbon-carbon double bond) with the highest priority groups on opposite sides of the double bond.Chemical Reactions Analysis
Again, without specific information, it’s hard to say. But tetrazoles can participate in various reactions, particularly those involving the nitrogen atoms in the ring.Physical And Chemical Properties Analysis
The physical and chemical properties would depend on the specific structure of the compound. Tetrazoles are generally stable but can be explosive under certain conditions due to the high nitrogen content.Scientific Research Applications
Synthesis and Chemical Characterization
Research into related compounds emphasizes the synthesis and characterization of heterocyclic compounds, which are crucial in developing pharmaceuticals and materials science. For instance, studies on the synthesis of 2,4,5-trisubstituted thiazoles and 2-phenyl-4,5-substituted oxazoles through chemoselective reactions and copper-catalyzed cyclizations reveal the importance of these methods in creating compounds with potential medicinal applications (Kumar, Parameshwarappa, & Ila, 2013); (Vijay Kumar, Saraiah, Misra, & Ila, 2012). These synthetic pathways could potentially be applied to the synthesis of "(E)-2-(4-(but-2-enamido)phenyl)-2H-tetrazole-5-carboxamide," highlighting the compound's utility in research and development.
Biological Activity and Potential Applications
Investigations into the biological activities of similar compounds have shown a broad spectrum of potential applications, particularly in medicinal chemistry. Research on novel tetrazole derivatives has demonstrated their antimicrobial properties and potential for docking studies, suggesting the relevance of these compounds in drug discovery and biochemical research (Talupur, Satheesh, & Chandrasekhar, 2021). Another study focused on the synthesis and characterization of tetrazole carboxamide derivatives, highlighting their anti-diabetic and antimicrobial activities, further underscoring the significant potential of tetrazole-based compounds in therapeutic applications (Selvarasu, Srinivasan, Mannathusamy, & Maria Susai, 2021).
Safety And Hazards
As with any chemical compound, handling should be done with appropriate safety measures. Some tetrazoles can be hazardous due to their potential explosiveness.
Future Directions
Future research could potentially explore the properties and uses of this compound, particularly if it shows promise in areas like pharmaceuticals or materials science.
properties
IUPAC Name |
2-[4-[[(E)-but-2-enoyl]amino]phenyl]tetrazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N6O2/c1-2-3-10(19)14-8-4-6-9(7-5-8)18-16-12(11(13)20)15-17-18/h2-7H,1H3,(H2,13,20)(H,14,19)/b3-2+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBGZWMXZMSHDGU-NSCUHMNNSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=O)NC1=CC=C(C=C1)N2N=C(N=N2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C/C(=O)NC1=CC=C(C=C1)N2N=C(N=N2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-2-(4-(but-2-enamido)phenyl)-2H-tetrazole-5-carboxamide |
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